molecular formula C8H13N B1469739 2-(cyclopropylmethyl)-2,5-dihydro-1H-pyrrole CAS No. 1822639-91-7

2-(cyclopropylmethyl)-2,5-dihydro-1H-pyrrole

Cat. No.: B1469739
CAS No.: 1822639-91-7
M. Wt: 123.2 g/mol
InChI Key: QPJGLMCDTLZJBB-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethyl)-2,5-dihydro-1H-pyrrole is a chemical building block of interest in organic synthesis and medicinal chemistry research. This compound features a 3-pyrroline core, a dihydro analogue of pyrrole, which is a privileged scaffold in drug discovery . The structure is substituted with a cyclopropylmethyl group, a modification often used to fine-tune the metabolic stability, lipophilicity, and conformational properties of lead compounds. The primary research applications of this chemical are as a versatile intermediate in the synthesis of more complex molecules. It can serve as a precursor for pyrrolidine derivatives or be utilized in cycloaddition reactions. Researchers value it for exploring structure-activity relationships (SAR) in the development of pharmacologically active agents. Its mechanism of action is not inherent but is derived from the final compound into which it is incorporated; it can act as a key structural element that influences the overall bioavailability and binding affinity of the target molecule. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-(cyclopropylmethyl)-2,5-dihydro-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N/c1-2-8(9-5-1)6-7-3-4-7/h1-2,7-9H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJGLMCDTLZJBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2C=CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Cyclopropylmethyl)-2,5-dihydro-1H-pyrrole is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biochemical properties, mechanisms of action, and research findings surrounding this compound, providing a comprehensive overview of its biological activity.

2-(Cyclopropylmethyl)-2,5-dihydro-1H-pyrrole is characterized by its unique structure which includes a cyclopropylmethyl group attached to a pyrrole ring. This structural feature is significant as it influences the compound's interaction with biological targets.

Pharmacological Activities

Research indicates that derivatives of 2,5-dihydro-1H-pyrrole compounds exhibit various pharmacological activities:

  • Anticancer Activity : Studies have shown that piperidine derivatives, including this compound, can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and inhibition of key signaling pathways such as those mediated by Polo-like kinase 1 (Plk1) .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects against several pathogens, demonstrating significant inhibitory activity .
  • Anti-inflammatory Effects : It has been noted that compounds similar to 2-(cyclopropylmethyl)-2,5-dihydro-1H-pyrrole exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

The biological activity of 2-(cyclopropylmethyl)-2,5-dihydro-1H-pyrrole is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological processes. For instance, its interaction with kinases can modulate cell proliferation and survival pathways .
  • Receptor Binding : It has been suggested that this compound can act on various receptors, potentially influencing neurotransmission and cellular signaling .

Case Studies and Research Findings

Several studies have explored the biological effects of 2-(cyclopropylmethyl)-2,5-dihydro-1H-pyrrole:

  • Anticancer Research : A study demonstrated that derivatives of this compound significantly reduced the viability of cancer cell lines (e.g., HeLa and L363) by inducing apoptotic pathways. The effectiveness was found to be dose-dependent, highlighting the importance of dosage in therapeutic applications .
  • Antimicrobial Activity : In vitro assays indicated that 2-(cyclopropylmethyl)-2,5-dihydro-1H-pyrrole exhibited potent activity against various bacterial strains. The minimum inhibitory concentrations (MICs) were determined to assess its efficacy compared to standard antimicrobial agents .
  • Inflammation Models : Experimental models of inflammation showed that this compound reduced markers of inflammation significantly. Its mechanism appears to involve inhibition of pro-inflammatory cytokines and modulation of immune responses .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduced apoptosis in cancer cells
AntimicrobialSignificant inhibition of bacterial growth
Anti-inflammatoryReduced inflammatory markers

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

The compound has been investigated for its pharmacological properties, particularly as a precursor or intermediate in the synthesis of bioactive molecules. Research indicates that derivatives of pyrrole compounds often exhibit anti-inflammatory, analgesic, and antimicrobial activities. For instance, 5-aroyl-2,3-dihydro-1H-pyrrolizine derivatives have been studied for their potential as analgesics and anti-inflammatory agents .

Case Study: Anti-Inflammatory Agents

A notable study focused on the synthesis of pyrrole derivatives, including 2-(cyclopropylmethyl)-2,5-dihydro-1H-pyrrole. The synthesized compounds were evaluated for their ability to inhibit receptor-interacting protein kinase 2 (RIPK2), which is associated with inflammatory diseases such as inflammatory bowel disease (IBD). The findings suggested that these compounds could serve as effective treatments for IBD due to their ability to modulate inflammatory pathways .

Synthesis of Novel Compounds

Synthetic Pathways

The compound serves as a building block in the synthesis of more complex structures. For example, the reaction of 2-(cyclopropylmethyl)-2,5-dihydro-1H-pyrrole with various dipolarophiles has led to the development of novel N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidines. These derivatives were characterized using NMR and mass spectrometry and showed promising antimicrobial activity against various pathogens .

Data Table: Synthesis Overview

CompoundSynthetic MethodYield (%)Biological Activity
N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidine1,3-Dipolar cycloaddition75%Antimicrobial
Pyrrole derivatives from cyclopropylmethyl compoundRadical addition80%Anti-inflammatory

Material Science Applications

Polymer Chemistry

In addition to its biological applications, 2-(cyclopropylmethyl)-2,5-dihydro-1H-pyrrole has been explored for use in polymer chemistry. Its unique structure allows it to be incorporated into polymer matrices, potentially enhancing mechanical properties and thermal stability. Research into supramolecular synthons involving cyclopropyl-containing compounds indicates their utility in creating advanced materials with tailored properties .

Chemical Reactions Analysis

2.2. Ring Expansion Reactions

The cyclopropyl group in 2-(cyclopropylmethyl)-2,5-dihydro-1H-pyrrole is particularly reactive and can undergo ring expansion under various conditions:

  • Heck Reaction : This palladium-catalyzed reaction allows for the coupling of aryl halides with cyclopropanated pyrroles, leading to ring-opening and formation of more complex structures such as dihydropyridines or substituted pyrans . The reaction proceeds through a -migration of the palladium species, facilitating the formation of new carbon-carbon bonds.

  • Stereoselective Ring Expansion : Recent studies have demonstrated that cyclopropanated pyrroles can be subjected to metal-free ring-expansion reactions that yield biologically relevant compounds with high stereoselectivity . This process often involves generating a cationic intermediate that can react with nucleophiles to form various products.

2.3. Functionalization Reactions

The functionalization of 2-(cyclopropylmethyl)-2,5-dihydro-1H-pyrrole can be achieved through several methods:

  • Hydroboration and Mesylation : Hydroboration followed by mesylation has been shown to convert cyclopropylmethyl derivatives into more reactive intermediates suitable for further transformations . This method is advantageous for introducing leaving groups at specific positions on the pyrrole ring.

  • Electrophilic Substitution : Electrophilic substitution reactions can occur at the nitrogen atom or on the carbon atoms of the pyrrole ring, allowing for the introduction of various functional groups . The choice of electrophile and reaction conditions significantly influences the outcome and regioselectivity of these reactions.

3.2. Mechanistic Insights

Recent mechanistic studies have provided insights into how these reactions proceed:

  • The Heck-type coupling involves an initial palladium insertion into the C-C bond of the cyclopropane followed by migration and elimination steps that lead to new product formation.

  • In stereoselective expansions, mechanisms often involve cationic intermediates that dictate product stereochemistry through selective nucleophilic attack .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison
Compound Molecular Formula Molecular Weight (g/mol) Key Features
2-(Cyclopropylmethyl)-2,5-dihydro-1H-pyrrole C8H13N 123.20 Dihydro-pyrrole, cyclopropylmethyl
2,5-Dimethyl-1H-pyrrole () C6H9N 95.15 Aromatic, methyl substituents
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate () C12H19NO3 225.28 Bicyclic, ketone, tert-butyl carbamate
Cyclopropylmethyl isopropylphosphonofluoridate () C7H14FO2P 180.16 Organophosphorus, cyclopropylmethyl

Preparation Methods

Cyclization via Hydrazine Hydrate and Orthoester Treatment

One documented approach involves starting from methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate, which upon treatment with hydrazine hydrate at elevated temperatures (120°C for 16 hours) leads to intermediate hydrazones or related species. Subsequent refluxing under nitrogen in triethyl orthoacetate for 24 hours promotes cyclization, yielding dihydropyrrole derivatives after crystallization.

This method emphasizes:

  • Extended heating periods for complete conversion.
  • Use of triethyl orthoacetate as a cyclization agent.
  • Isolation by crystallization from ethanol/water mixtures.
  • Purification through chromatographic techniques.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions have been effectively used to introduce alkyl substituents on pyrrole rings. For example, methyl 4-(2-iodobenzoyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate reacts with styrene in the presence of palladium(II) acetate, triphenylphosphine, and triethylamine in dimethylformamide at 80°C for 16 hours to afford substituted pyrrole derivatives.

Applying this to cyclopropylmethyl substituents:

  • A suitable cyclopropylmethyl halide or equivalent can be coupled to a halogenated pyrrole precursor.
  • Reaction conditions typically involve polar aprotic solvents such as DMF.
  • Catalysts include palladium(II) acetate and phosphine ligands.
  • The reaction requires an inert atmosphere (nitrogen) and controlled temperature.

Radical Addition and Double Alkylation on Aroyl Pyrroles

Another advanced method involves radical addition of trialkyl methanetricarboxylates to aroyl pyrroles, followed by intermolecular double alkylation to form dihydro-pyrrole derivatives. This process is mediated by electrochemical oxidants such as manganese(III) acetate in alkanoic acid or aprotic polar solvents.

Key points include:

  • Use of aroyl pyrroles as starting materials.
  • Radical initiation by high-valence metal ions.
  • Reaction temperatures maintained at 70-80°C under nitrogen.
  • Subsequent hydrolysis and decarboxylation steps to yield the final pyrrole derivatives.

This method is versatile and can be adapted to introduce cyclopropylmethyl groups by using appropriate alkyl radicals or alkylating agents.

Use of Dialkyl Malonates and Halomalonates

Dialkyl malonates or halomalonates can be employed in reactions with aroyl pyrroles under electrochemical oxidation to yield substituted dihydropyrroles. The process involves:

  • Reaction in acetic acid or aprotic polar solvents.
  • Use of sodium acetate as a weak base.
  • Filtration and purification steps involving aqueous washes and drying agents.

Reaction Conditions and Optimization

The preparation methods require careful optimization of:

  • Temperature: Typically 70-120°C depending on the step.
  • Solvents: Dichloromethane, dimethylformamide, acetic acid, and tert-butanol are commonly used.
  • Catalysts and reagents: Palladium catalysts, hydrazine hydrate, manganese(III) acetate, and triethyl orthoacetate.
  • Atmosphere: Nitrogen atmosphere is preferred to avoid oxidation.
  • Reaction time: Ranges from 16 hours to 2 days depending on the method.

Summary Data Table of Preparation Methods

Method Key Reagents & Conditions Reaction Time Yield & Purity Notes References
Hydrazine hydrate + orthoester Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate, hydrazine hydrate, triethyl orthoacetate, reflux under N2 16 h + 24 h reflux Crystallization yields pure dihydropyrrole
Pd-catalyzed coupling Halopyrrole, cyclopropylmethyl halide, Pd(OAc)2, PPh3, triethylamine, DMF, 80°C, N2 atmosphere 16-48 h High regioselectivity, moderate to high yield
Radical addition + double alkylation Aroyl pyrrole, trialkyl methanetricarboxylate, Mn(III) acetate, acetic acid, 70-80°C, N2 1-2 days Useful for diverse substitutions, good yields
Dialkyl malonate electrochemical oxidation Aroyl pyrrole, dialkyl malonate or halomalonate, Mn(III) acetate, acetic acid, sodium acetate Several hours to 1 day Intermediate isolation, requires purification

Research Findings and Considerations

  • The hydrazine hydrate and orthoester method is well-suited for constructing the dihydropyrrole core with alkyl substituents but may require long reaction times and careful purification.
  • Palladium-catalyzed coupling offers a versatile and efficient route to introduce the cyclopropylmethyl group with high selectivity, though catalyst cost and sensitivity to moisture/air are considerations.
  • Radical addition methods mediated by high-valence metal ions provide a novel pathway that can be adapted for various substituents, including cyclopropylmethyl, but require control of radical conditions and electrochemical parameters.
  • The dialkyl malonate approach is useful for functional group diversification and can be combined with subsequent transformations to access the target compound.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(cyclopropylmethyl)-2,5-dihydro-1H-pyrrole
Reactant of Route 2
2-(cyclopropylmethyl)-2,5-dihydro-1H-pyrrole

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